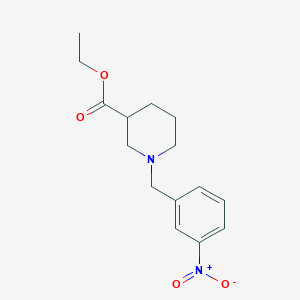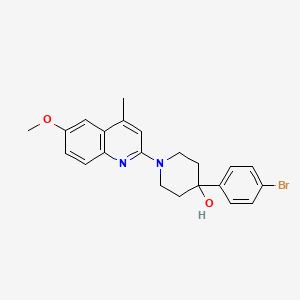![molecular formula C17H15NO2 B4882912 [5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)](/img/structure/B4882912.png)
[5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt) is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that has been used in various biochemical and physiological studies.
作用機序
The mechanism of action of [5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate ([5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)) is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or proteins that are involved in cell growth and proliferation. It may also act by modulating the activity of certain signaling pathways.
Biochemical and Physiological Effects:
[5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate ([5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)) has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes and proteins that are involved in cell growth and proliferation. Additionally, it has been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.
実験室実験の利点と制限
One of the main advantages of using [5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate ([5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)) in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for cancer research studies. Additionally, its neuroprotective effects make it a useful compound for studies related to neurodegenerative diseases. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on [5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate ([5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)). One direction is to further investigate its mechanism of action, which could provide insights into its potential applications in various fields. Additionally, researchers could explore the compound's potential as a therapeutic agent for cancer and neurodegenerative diseases. Finally, future studies could focus on developing more efficient synthesis methods for the compound, which could make it more accessible for research purposes.
Conclusion:
In conclusion, [5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate ([5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)) is a synthetic compound that has potential applications in various scientific research studies. Its ability to inhibit the growth of cancer cells and its neuroprotective effects make it a valuable tool for cancer and neurodegenerative disease research. However, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments. Future research could focus on further investigating its mechanism of action and exploring its potential therapeutic applications.
合成法
[5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate ([5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)) is a synthetic compound that can be prepared by several methods. One of the most common methods involves the reaction of 5-isoquinolinecarboxylic acid with 2-methoxybenzyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with trifluoroacetic acid to obtain the [5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt) form of the compound.
科学的研究の応用
[5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate ([5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)) has been used in various scientific research studies. It has been found to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, it has been used in studies related to neurodegenerative diseases, as it has been shown to have neuroprotective effects.
特性
IUPAC Name |
(5-isoquinolin-5-yl-2-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-17-6-5-12(9-14(17)11-19)15-4-2-3-13-10-18-8-7-16(13)15/h2-10,19H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEIBNALVSZWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC3=C2C=CN=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Isoquinolin-5-yl-2-methoxyphenyl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4882849.png)
![(2,6-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B4882852.png)
![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4882855.png)
![2-amino-4-(4-methoxy-2,5-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4882858.png)
![4-[4-(4-fluorophenyl)-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4882870.png)
![2-{5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B4882882.png)

![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B4882889.png)
![N-(2,3-dihydro-1H-inden-2-yl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4882901.png)
![6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one](/img/structure/B4882915.png)
![1-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4882920.png)
![N-[4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B4882931.png)